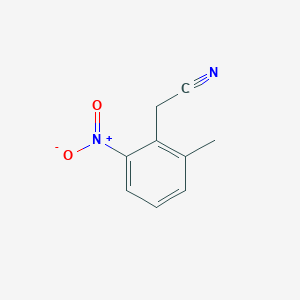

2-(2-Methyl-6-nitrophenyl)acetonitrile

Beschreibung

Eigenschaften

Molekularformel |

C9H8N2O2 |

|---|---|

Molekulargewicht |

176.17 g/mol |

IUPAC-Name |

2-(2-methyl-6-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C9H8N2O2/c1-7-3-2-4-9(11(12)13)8(7)5-6-10/h2-4H,5H2,1H3 |

InChI-Schlüssel |

SWIQAASPIKSGJK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CC#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Monograph: 2-(2-Methyl-6-nitrophenyl)acetonitrile

[1][2][3]

Executive Summary

2-(2-Methyl-6-nitrophenyl)acetonitrile is a specialized aromatic intermediate characterized by a highly functionalized benzene core featuring a nitrile-bearing methylene group, a nitro group, and a methyl group in a specific 1,2,6-substitution pattern.[1][2][3] This compound serves as a "privileged scaffold" in organic synthesis, primarily for the construction of complex nitrogen heterocycles such as 7-methylindoles , 2-aminoindoles , and indolines . Its unique steric and electronic profile—defined by the ortho-methyl and ortho-nitro substituents flanking the acetonitrile moiety—makes it a critical building block in the development of pharmaceutical agents, particularly kinase inhibitors and CNS-active drugs.[2][3]

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

This compound is an ortho,ortho-disubstituted benzyl cyanide derivative.[3] The proximity of the nitro and methyl groups to the reactive nitrile center dictates its chemical behavior, often facilitating intramolecular cyclization reactions upon reduction.

Table 1: Chemical Identification & Properties

| Property | Data |

| IUPAC Name | 2-(2-Methyl-6-nitrophenyl)acetonitrile |

| Common Synonyms | 2-Methyl-6-nitrobenzyl cyanide; (2-Methyl-6-nitrophenyl)acetonitrile |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Physical State | Solid (crystalline powder) |

| Melting Point | 80–85 °C (Predicted/Analogous range based on o-nitrobenzyl cyanide) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Acetonitrile; Insoluble in water |

| Key Functional Groups | Nitro (-NO₂), Nitrile (-CN), Methyl (-CH₃) |

Synthetic Routes & Manufacturing[1][2][11][12]

The synthesis of 2-(2-Methyl-6-nitrophenyl)acetonitrile is typically achieved through a stepwise transformation starting from 2-methyl-6-nitrobenzoic acid .[1][2][3] This route ensures regiochemical integrity, avoiding the isomer mixtures common in direct nitration of o-xylene derivatives.

Core Synthetic Pathway[1][2][3]

-

Reduction: Chemoselective reduction of the carboxylic acid to the benzyl alcohol.

-

Halogenation: Conversion of the alcohol to the benzyl chloride (or bromide).

-

Cyanation: Nucleophilic substitution with cyanide to form the target nitrile.

Detailed Protocol (Step-by-Step)

Step 1: Preparation of 2-Methyl-6-nitrobenzyl Alcohol

-

Reagents: 2-Methyl-6-nitrobenzoic acid (CAS 13506-76-8), Borane-THF complex (

).[1][3] -

Procedure: Dissolve the acid in anhydrous THF under

. Add -

Mechanism: Chemoselective reduction of the carboxyl group without affecting the nitro group.

Step 2: Preparation of 2-Methyl-6-nitrobenzyl Chloride

-

Reagents: Thionyl chloride (

), catalytic DMF or Pyridine, Toluene (solvent). -

Procedure: Treat the alcohol with

in toluene at reflux for 2 hours. Remove solvent in vacuo.[4] -

Note: The product is often an oil or low-melting solid that is used directly to avoid instability.[2][3]

Step 3: Cyanation to 2-(2-Methyl-6-nitrophenyl)acetonitrile

-

Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), DMSO or Ethanol/Water.

-

Procedure: Dissolve the benzyl chloride in DMSO. Add 1.2 equivalents of NaCN. Heat to 60–80°C for 4–6 hours. Pour into ice water to precipitate the crude nitrile. Recrystallize from ethanol.

-

Critical Control Point: Temperature control is vital to prevent polymerization or hydrolysis of the nitrile.[5]

Figure 1: Stepwise synthesis of 2-(2-Methyl-6-nitrophenyl)acetonitrile from the benzoic acid precursor.

Reactivity Profile & Functionalization[1][2][3]

The chemical value of 2-(2-Methyl-6-nitrophenyl)acetonitrile lies in its ability to undergo reductive cyclization .[1][2][3] The ortho-nitro group acts as a latent nucleophile (upon reduction to amine), which can attack the nitrile carbon to form nitrogen heterocycles.

Reductive Cyclization to Indoles/Indolines

This is the primary application in drug discovery.

-

Mechanism: Reduction of

to -

Products:

-

Reagents:

,

Alpha-Alkylation

The methylene protons (

-

Reaction: Deprotonation with a base (NaH, KOtBu) followed by reaction with alkyl halides (

). -

Utility: Allows for the introduction of side chains prior to cyclization, enabling the synthesis of 3-substituted indoles.

Hydrolysis

-

Acidic Hydrolysis: Converts the nitrile to 2-(2-methyl-6-nitrophenyl)acetic acid .[1][2][3]

-

Basic Hydrolysis: Can stop at the amide or proceed to the acid depending on conditions.

Figure 2: Divergent reactivity pathways demonstrating the scaffold's versatility in heterocyclic synthesis.[6][4]

Case Study: Synthesis of 7-Methylindole Derivatives

In a drug development context, this scaffold is often used to access the 7-methylindole core, a motif found in various bioactive alkaloids and kinase inhibitors.

Experimental Workflow (Indole Formation):

-

Dissolution: Dissolve 10 mmol of 2-(2-Methyl-6-nitrophenyl)acetonitrile in Ethanol/Ethyl Acetate (1:1).

-

Catalyst Addition: Add 10% Pd/C (10 wt%).

-

Hydrogenation: Stir under

atmosphere (balloon pressure) or transfer to a Parr shaker (40 psi) for 4 hours. -

Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

-

Result: The intermediate 2-amino-7-methylindole is often unstable and is typically acylated or hydrolyzed in situ to form the stable indole derivative.[1][2][3]

Safety & Handling (MSDS Summary)

As a nitro-aromatic nitrile, this compound presents specific hazards that must be managed in a research environment.

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitriles can liberate cyanide ions metabolically.

-

Skin/Eye Irritation: Causes serious eye irritation and skin irritation.[7]

-

Handling Protocol:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves, safety goggles, and a lab coat.

-

Cyanide Precaution: While the compound itself is a nitrile (organic cyanide), standard cyanide antidotes should be available in the facility when working with large quantities or performing hydrolysis reactions.

-

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[8]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11888, 2-(2-Nitrophenyl)acetonitrile (Analogous Structure & Properties).[1][3] Retrieved from [Link]

-

Organic Syntheses (1976). Preparation of 2-Methyl-6-nitrobenzyl chloride (Precursor Synthesis).[1][2][3] U.S. Patent 3,932,407. Retrieved from

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 610-66-2|2-(2-Nitrophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

2-(2-Methyl-6-nitrophenyl)acetonitrile CAS number

An In-depth Technical Guide to 2-(Nitrophenyl)acetonitrile Derivatives for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: This technical guide addresses the chemical properties, synthesis, and applications of nitrophenylacetonitrile derivatives, with a primary focus on the representative compound, 2-(2-nitrophenyl)acetonitrile. Initial searches for a specific CAS number for "2-(2-Methyl-6-nitrophenyl)acetonitrile" did not yield a unique identifier, suggesting it is a less common isomer. However, several structurally similar compounds are well-documented and serve as excellent models for understanding the chemistry of this class of molecules. This guide will leverage the extensive data available for 2-(2-nitrophenyl)acetonitrile (CAS No. 610-66-2) to provide a comprehensive and technically robust resource. The principles and methodologies discussed herein are broadly applicable to its methylated analogues, such as 2-(2-methyl-3-nitrophenyl)acetonitrile (CAS No. 23876-14-4) and 2-(2-methyl-5-nitrophenyl)acetonitrile (CAS No. 409082-11-7).

Introduction to Nitrophenylacetonitriles

Nitrophenylacetonitriles are a class of organic compounds characterized by a phenyl ring substituted with both a nitro group (-NO₂) and an acetonitrile group (-CH₂CN). These molecules are of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of their functional groups. The nitrile moiety is a common pharmacophore in numerous approved drugs and clinical candidates, often serving as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be readily reduced to an amino group, providing a gateway to a wide array of heterocyclic structures.[2]

This guide provides an in-depth exploration of the synthesis, properties, and applications of these valuable synthetic intermediates, with a focus on providing practical insights for laboratory and development settings.

Compound Identification and Physicochemical Properties

The primary subject of this guide, 2-(2-nitrophenyl)acetonitrile, is a light brown solid at room temperature.[3] Its unique structure, with ortho-substituted nitro and acetonitrile groups, dictates its reactivity and physical properties.

Caption: General workflow for the synthesis and purification of 2-nitrophenylacetonitrile.

Reactivity and Mechanistic Insights

The reactivity of 2-(2-nitrophenyl)acetonitrile is governed by its three key functional components: the nitrile group, the nitro group, and the activated aromatic ring.

-

Nitrile Group: Nitriles are versatile functional groups. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids or their corresponding salts. [4]Peroxides can convert nitriles into amides. [4]The nitrile group is also susceptible to vigorous reactions with reducing agents. [4]In drug development, the nitrile group is often metabolically stable and can act as a key binding element. [1]

-

Nitro Group: The ortho-nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amine (e.g., using reducing agents like tin(II) chloride or catalytic hydrogenation). This transformation is a cornerstone for synthesizing various nitrogen-containing heterocycles, such as quinolines and indazoles. [2][4]

-

Methylene Bridge: The protons on the carbon adjacent to the nitrile and the phenyl ring (the benzylic position) are acidic and can be deprotonated by a suitable base. This allows for the formation of a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Reactivity Profile Summary:

-

Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [5]* Mixing with strong oxidizing acids can lead to extremely violent reactions. [3][4]* The combination of bases and nitriles can produce hydrogen cyanide gas. [3][4]

Applications in Research and Drug Development

2-(2-Nitrophenyl)acetonitrile and its derivatives are valuable building blocks in organic synthesis.

-

Synthesis of Heterocycles: It has been utilized in the synthesis of 2- or 2,4-substituted α-carbolines through a one-pot tandem reaction with α,β-unsaturated ketones. [4]* Natural Product Synthesis: It has served as a key intermediate in the total synthesis of complex natural products like strychnine. [4]* Pharmaceutical Scaffolds: The reduction of the nitro group to an amine, followed by intramolecular cyclization or condensation reactions, provides access to a wide range of pharmacologically relevant scaffolds. The resulting amino-benzyl cyanide is a precursor for compounds like 1H-indazole-3-carbonitrile. [4]* Role of Acetonitrile in Pharma: Acetonitrile, the parent compound, is a crucial solvent in the pharmaceutical industry, used extensively in both manufacturing processes and analytical techniques like HPLC. [6][7]Its unique solvation properties make it ideal for a wide range of polar and non-polar solutes. [6][8]

Analytical Characterization

The identity and purity of 2-(2-nitrophenyl)acetonitrile are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons in the region of 7.5-8.3 ppm and a singlet for the methylene (-CH₂-) protons around 3.9-4.2 ppm. [9][10]The exact chemical shifts and coupling patterns of the aromatic protons are influenced by the ortho-nitro group.

-

¹³C NMR: The carbon NMR would display signals for the nitrile carbon (around 115-120 ppm), the methylene carbon, and the six distinct aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ correspond to the asymmetric and symmetric stretching of the nitro group (NO₂), respectively.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 162.15). [9]Fragmentation patterns can provide further structural confirmation.

Safety and Handling

2-(2-Nitrophenyl)acetonitrile is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information for 2-(2-Nitrophenyl)acetonitrile

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | May cause harm if ingested. [3] |

| Harmful in contact with skin | H312 | May be harmful if absorbed through the skin. [3] |

| Causes skin irritation | H315 | Can cause redness, itching, or inflammation of the skin. [3] |

| Causes serious eye irritation | H319 | Can cause significant eye irritation upon contact. [11] |

| May cause respiratory irritation | H335 | Inhalation may irritate the respiratory tract. [11] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. [5][12]Ensure that eyewash stations and safety showers are readily accessible. [5]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA standards. [11][12] * Skin Protection: Wear appropriate protective gloves (inspect before use) and a lab coat to prevent skin contact. [11][12] * Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents. [5][12] First Aid Measures:

-

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician. [11]* Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. [11][12]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [11][12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [11][12] Caution: This compound may be metabolized to cyanide in the body, which can cause severe systemic toxicity. [12]

Conclusion

While the specific compound 2-(2-methyl-6-nitrophenyl)acetonitrile is not widely cataloged, the closely related 2-(2-nitrophenyl)acetonitrile serves as an excellent and well-documented proxy. Its rich chemistry, stemming from the interplay of the nitrile, nitro, and aromatic functionalities, makes it a highly valuable intermediate for synthetic chemists. Its applications in the synthesis of complex molecules, including natural products and heterocyclic scaffolds, underscore its importance in drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

-

2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem. [Link]

-

Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98% - Cole-Parmer. [Link]

- Process for producing(2-nitrophenyl)

-

2-Nitrophenylacetonitrile CAS#: 610-66-2 • ChemWhat | Database of Chemicals & Biologicals. [Link]

-

2 - Organic Syntheses Procedure. [Link]

-

(2-nitrophenyl)acetonitrile - 610-66-2, C8H6N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Synthesis of 2-nitrophenylacetonitrile - PrepChem.com. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste - Queen's University Belfast. [https://www.qub.ac.uk/sites/ QUILL/FileStore/Filetoupload,288288,en.pdf]([Link] QUILL/FileStore/Filetoupload,288288,en.pdf)

-

Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste | Request PDF. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Nitrophenylacetonitrile | 610-66-2 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Nitrophenylacetonitrile(610-66-2) 1H NMR spectrum [chemicalbook.com]

- 10. p-Nitrophenylacetonitrile(555-21-5) 1H NMR spectrum [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-(2-Methyl-6-nitrophenyl)acetonitrile

[1][2][3][4]

Executive Summary

2-(2-Methyl-6-nitrophenyl)acetonitrile is a highly functionalized aromatic building block characterized by a "steric sandwich" motif.[1][2][3][4] The cyanomethyl group at position 1 is flanked by a methyl group at position 2 and a nitro group at position 6.[4] This 1,2,6-trisubstitution pattern creates significant steric congestion, influencing both the conformational dynamics of the methylene linker and the regioselectivity of downstream nucleophilic attacks.[4]

This molecule serves as a critical intermediate in the synthesis of 4-substituted indoles , fused quinazolines , and complex polycyclic heterocycles used in kinase inhibitor development.[3][4] Its utility lies in the latent reactivity of the nitro group (reducible to an amine) and the nitrile group (electrophilic carbon), which together facilitate intramolecular cyclization cascades.[3][4]

Molecular Architecture & Electronic Properties[2]

Structural Analysis

The core benzene ring exhibits a crowded substitution pattern.[3][4] The steric bulk of the ortho-nitro and ortho-methyl groups restricts the rotation of the cyanomethyl side chain, potentially locking it into a conformation perpendicular to the aromatic plane to minimize steric strain.[3][4]

| Parameter | Feature | Chemical Implication |

| Substitution Pattern | 1,2,6-Trisubstituted | High steric hindrance at the benzylic position; reduced rate of SN2 attack during synthesis.[1][2][3][4] |

| Electronic Effect (NO₂) | Strong EWG (Inductive/Resonance) | Deactivates the ring toward electrophilic substitution; increases acidity of benzylic protons.[3] |

| Electronic Effect (CN) | EWG (Inductive) | Activates the methylene group for deprotonation/alkylation; serves as a "masked" carboxyl/amine.[3] |

| Dipole Moment | High | The nitro and nitrile groups creates a strong net dipole, influencing solubility in polar aprotic solvents (DMSO, DMF).[3] |

The "Ortho Effect" and Cyclization Potential

The proximity of the nitro group (C6) to the cyanomethyl group (C1) is the molecule's defining feature.[3][4] Upon reduction of the nitro group to an amine (or hydroxylamine), the nitrogen atom is perfectly positioned to attack the nitrile carbon, forming a 5- or 6-membered fused ring.[3][4] Unlike the 2-methyl-3-nitro isomer, the 2-methyl-6-nitro isomer specifically directs cyclization to the "top" of the ring, preserving the methyl group at the C4 position of the resulting indole/heterocycle.[1][2][3][4]

Synthetic Pathways[1][2][5][6][7]

The synthesis of 2-(2-Methyl-6-nitrophenyl)acetonitrile is non-trivial due to the steric hindrance protecting the benzylic carbon.[1][2][3][4] The most robust route proceeds via the chloride displacement method, avoiding direct bromination which often lacks regioselectivity.[4]

Validated Synthetic Workflow

Step 1: Reduction of 2-Methyl-6-nitrobenzoic Acid Precursor 2-methyl-6-nitrobenzoic acid is reduced to the alcohol using Borane-THF complex.[1][2][3][4] This method preserves the nitro group, which would be sensitive to hydrogenation or LiAlH₄.

Step 2: Chlorination The alcohol is converted to 2-methyl-6-nitrobenzyl chloride (CAS 54915-42-3) using thionyl chloride (SOCl₂).[1][2][3][4]

Step 3: Cyanation (The Critical Step) Displacement of the chloride with cyanide requires forcing conditions due to steric shielding by the ortho-methyl and ortho-nitro groups.[1][2][3][4] Phase Transfer Catalysis (PTC) is recommended to enhance the nucleophilicity of the cyanide ion.[3][4]

Figure 1: Step-wise synthetic pathway from the benzoic acid precursor.[3][4] The final cyanation step requires optimized polar aprotic conditions.[3][4]

Experimental Protocol: Chloride to Nitrile

Based on standard protocols for sterically hindered benzyl halides.

-

Reagents: 2-Methyl-6-nitrobenzyl chloride (1.0 eq), Sodium Cyanide (1.5 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Solvent: Dichloromethane / Water (1:1) or pure DMSO.[3]

-

Procedure:

-

Add the aqueous solution of NaCN and the phase transfer catalyst (TBAB).[3][4]

-

Vigorously stir at 40–60°C for 12–24 hours. (Elevated temperature is required to overcome the steric barrier of the 2,6-substitution).[3][4]

-

Safety Note: NaCN is highly toxic.[3][4] Generate HCN in situ only in a closed, scrubbed system.

-

Workup: Separate layers, wash organic phase with water (to remove cyanide), dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from ethanol/heptane is preferred over chromatography due to the polarity of the nitro group.[3][4]

Reactivity Profile & Applications

Reductive Cyclization: The Route to 4-Methylindole

The primary application of this molecule is as a precursor to 4-methylindole derivatives.[1][2][3][4] The 2-methyl group (at C2 of benzene) ends up at the C4 position of the indole system, a substitution pattern that is otherwise difficult to achieve via Fischer indole synthesis.[3][4]

Mechanism:

-

Reduction: The nitro group is reduced to an amine (using Fe/AcOH or H₂/Pd-C).[3][4]

-

Nucleophilic Attack: The resulting aniline nitrogen attacks the nitrile carbon.[3][4]

-

Elimination/Tautomerization: Loss of ammonia (in oxidative conditions) or tautomerization yields the indole core.[3]

Figure 2: Reductive cyclization pathway yielding the 4-methylindole scaffold.[1][2][3][4]

Synthesis of Fused Quinazolinones

As described in US Patent 3932407, this nitrile can be converted into 1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-ones .[3][4] The nitrile is first hydrolyzed to the acid or ester, then reacted with diamines.[4] The unique 2,6-substitution ensures the resulting heterocycle has a specific 3D shape, often critical for binding in hydrophobic pockets of enzymes (e.g., kinase inhibitors).[3][4]

References

-

US Patent 3932407 . Optionally substituted 1,2,3,5-tetrahydroimidazo(2,1-b)-quinazolin-2-ones. (Describes the synthesis of the precursor 2-Methyl-6-nitrobenzyl chloride).

-

Organic Syntheses , Coll. Vol. 9, p. 607 (1998).[3] Synthesis of Nitro-substituted Indoles via Reductive Cyclization. (General methodology for o-nitrobenzyl cyanides).

-

BenchChem . Technical Guide to 2-Methyl-6-nitrobenzaldehyde and Derivatives. (Context on the 2-methyl-6-nitro substitution pattern). [3]

-

PubChem . 2-(2-Nitrophenyl)acetonitrile Compound Summary. (Baseline data for the non-methylated analog).

-

Bergman, J., & Sand, P. (1990).[3] Synthesis of 4-nitroindole and derivatives. Tetrahedron Letters, 46, 6085.[3] (Discusses the difficulty of accessing 4-substituted indoles).

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Methyl-6-nitrophenyl)acetonitrile

Authored by: [Your Name/Gemini], Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-methyl-6-nitrophenyl)acetonitrile. The document is structured to deliver not just observational data, but a foundational understanding of the spectral features through a combination of theoretical prediction, detailed experimental protocols, and in-depth spectral interpretation. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences who are working with this or structurally related compounds.

Introduction: The Significance of 2-(2-Methyl-6-nitrophenyl)acetonitrile

2-(2-Methyl-6-nitrophenyl)acetonitrile is a substituted aromatic compound with a unique substitution pattern that gives rise to a distinctive ¹H NMR spectrum. The presence of a nitro group, a methyl group, and a cyanomethyl group on the phenyl ring creates a specific electronic environment for each proton, leading to characteristic chemical shifts and coupling patterns. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and studying its chemical transformations. The asymmetric substitution on the benzene ring makes all the aromatic protons chemically non-equivalent, resulting in a complex but interpretable spectrum.

Theoretical Prediction of the ¹H NMR Spectrum

A careful analysis of the molecular structure of 2-(2-methyl-6-nitrophenyl)acetonitrile allows for a robust prediction of its ¹H NMR spectrum. The key structural features influencing the spectrum are the electron-withdrawing nitro group (-NO₂), the electron-donating methyl group (-CH₃), and the cyanomethyl group (-CH₂CN).

Molecular Structure and Proton Labeling

To facilitate the discussion, the protons in the molecule are labeled as follows:

Figure 1. Molecular structure of 2-(2-Methyl-6-nitrophenyl)acetonitrile with proton labeling.

Predicted Chemical Shifts (δ)

-

Aromatic Protons (Hₐ, Hₑ, Hₐ): The aromatic region of the spectrum is expected to show three distinct signals. The nitro group is a strong electron-withdrawing group and will deshield the ortho and para protons. The methyl group is a weak electron-donating group and will shield the ortho and para protons.

-

Hₐ: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the methyl group. It is expected to be the most downfield of the aromatic protons, likely in the range of 7.8 - 8.2 ppm .

-

Hₑ: This proton is para to the nitro group and ortho to the methyl group. The deshielding effect of the nitro group at the para position is generally weaker than at the ortho position. The shielding effect of the ortho methyl group will shift it slightly upfield compared to Hₐ. Its chemical shift is predicted to be in the range of 7.4 - 7.6 ppm .

-

Hₐ: This proton is meta to both the nitro group and the methyl group. It will be the most upfield of the aromatic protons, likely appearing around 7.2 - 7.4 ppm .

-

-

Benzylic Protons (-CH₂CN): These protons are adjacent to the aromatic ring and the electron-withdrawing cyano group. Their chemical shift will be downfield from typical alkyl protons. A predicted range is 3.8 - 4.2 ppm .[1][2]

-

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the spectrum, typically around 2.4 - 2.6 ppm .

Predicted Splitting Patterns (Multiplicity)

The splitting of the signals is governed by the number of neighboring non-equivalent protons (n+1 rule).

-

Aromatic Protons:

-

Hₐ: This proton has one ortho neighbor (Hₑ) and one meta neighbor (Hₐ). It is expected to appear as a doublet of doublets (dd) .

-

Hₑ: This proton has two ortho neighbors (Hₐ and Hₐ). It is expected to appear as a triplet (t) or a doublet of doublets (dd) if the coupling constants to the two neighbors are significantly different.

-

Hₐ: This proton has one ortho neighbor (Hₑ) and one meta neighbor (Hₐ). It is expected to appear as a doublet of doublets (dd) .

-

-

Benzylic Protons (-CH₂CN): These protons have no neighboring protons, so they will appear as a singlet (s) .

-

Methyl Protons (-CH₃): These protons also have no neighboring protons, so they will appear as a singlet (s) .

Predicted Coupling Constants (J)

-

Ortho coupling (³J): The coupling between adjacent aromatic protons (Hₐ-Hₑ and Hₑ-Hₐ) is typically in the range of 7-10 Hz .[3]

-

Meta coupling (⁴J): The coupling between aromatic protons separated by one carbon (Hₐ-Hₐ) is much smaller, typically 2-3 Hz .[3][4]

-

Para coupling (⁵J): This coupling is usually very small or zero and is often not resolved.

Predicted ¹H NMR Data Summary

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| Hₐ | 7.8 - 8.2 | dd | ³J = 7-10, ⁴J = 2-3 | 1H |

| Hₑ | 7.4 - 7.6 | t or dd | ³J = 7-10 | 1H |

| Hₐ | 7.2 - 7.4 | dd | ³J = 7-10, ⁴J = 2-3 | 1H |

| -CH₂CN | 3.8 - 4.2 | s | - | 2H |

| -CH₃ | 2.4 - 2.6 | s | - | 3H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 2-(2-methyl-6-nitrophenyl)acetonitrile.

Materials and Reagents

-

2-(2-Methyl-6-nitrophenyl)acetonitrile (sample)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

-

NMR tube (5 mm)

-

Pipettes and vials for sample preparation

Sample Preparation

-

Weighing the sample: Accurately weigh approximately 5-10 mg of 2-(2-methyl-6-nitrophenyl)acetonitrile into a clean, dry vial.

-

Dissolving the sample: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve many organic compounds.

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: If the deuterated solvent does not contain an internal standard, add a very small amount of TMS and mix thoroughly.

NMR Instrument Parameters (300 MHz Spectrometer Example)

-

Spectrometer: 300 MHz (or higher field for better resolution)

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: Measure the J-values for the coupled signals.

Interpretation of the ¹H NMR Spectrum

The interpretation of the acquired spectrum involves comparing the experimental data with the theoretical predictions.

Analysis of Spectral Regions

-

Aromatic Region (7.0 - 8.5 ppm): This region will contain the signals for the three aromatic protons. The distinct splitting patterns (dd, t/dd, dd) and their integration (1H each) will be key to their assignment. The most downfield signal will correspond to Hₐ, followed by Hₑ, and then Hₐ.

-

Benzylic Region (3.5 - 4.5 ppm): A singlet integrating to 2H in this region will confirm the presence of the -CH₂CN group.

-

Alkyl Region (2.0 - 3.0 ppm): A singlet integrating to 3H in this region is characteristic of the -CH₃ group.

Spin-Spin Coupling Analysis

A crucial step in the assignment of the aromatic protons is the analysis of the coupling constants.

Figure 2. Coupling relationships between the aromatic protons of 2-(2-Methyl-6-nitrophenyl)acetonitrile.

By measuring the J-values from the spectrum, you can confirm the connectivity. For example, the larger coupling constant in the doublet of doublets for Hₐ should match the coupling constant of the triplet (or one of the couplings in the dd) for Hₑ, confirming their ortho relationship.

Potential Impurities

The synthesis of 2-(2-methyl-6-nitrophenyl)acetonitrile may involve starting materials or byproducts that could appear in the spectrum.[5][6] Potential impurities to look for include:

-

Starting materials: Such as 2-methyl-6-nitrotoluene or related compounds.

-

Solvents: Residual solvents from the reaction or purification steps. Their characteristic chemical shifts are well-documented.[7]

Influence of the Nitro Group

The nitrogen atom in the nitro group has a nuclear spin (I=1) and a quadrupole moment. This can sometimes lead to broadening of the signals of nearby protons, particularly the ortho proton (Hₐ).[8][9][10][11] This effect might result in less sharp peaks for Hₐ compared to the other aromatic protons.

Conclusion

The ¹H NMR spectrum of 2-(2-methyl-6-nitrophenyl)acetonitrile is a rich source of structural information. A systematic approach involving theoretical prediction, careful experimental acquisition, and detailed interpretation allows for the unambiguous assignment of all proton signals. This guide provides the necessary framework for researchers to confidently analyze and utilize the ¹H NMR data for this compound in their scientific endeavors. The unique substitution pattern provides an excellent example of the interplay of electronic effects and spin-spin coupling in determining the appearance of an NMR spectrum.

References

- Vertex AI Search. (n.d.). NMR Solvents.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.

- ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR.

- Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride.

- Unknown Source. (n.d.). ¹H NMR.

- ACS Publications. (2023, December 1). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol.

- Organic Chemistry Data. (n.d.). ¹H NMR Coupling Constants.

- Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

- Hans Reich. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- Oregon State University. (2022, March 9). ¹H NMR Chemical Shift.

- Google Patents. (n.d.). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.

- MDPI. (2020, May 31). Nuclear Quadrupole Resonance (NQR)—A Useful Spectroscopic Tool in Pharmacy for the Study of Polymorphism.

- DU Chem. (2014, November 23). M.Sc Chemistry Inorganic Special Paper Semester IV Course –4101 B.

- PrepChem.com. (n.d.). Synthesis of 2-nitrophenylacetonitrile.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Wikipedia. (n.d.). Benzyl cyanide.

- Chemistry LibreTexts. (2025, January 2). Quadrupolar Coupling.

- Organic Chemistry Data. (2020, February 14). 7-MULTI-4 NMR Spectroscopy of Quadrupolar Nuclei (Spin > ½).

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

13C NMR analysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation required for the unambiguous structural elucidation of this molecule. We explore the nuanced effects of aromatic substitution on ¹³C chemical shifts, present a robust, self-validating methodology for data acquisition, and provide a predictive analysis to guide spectral assignment. The integration of field-proven insights with authoritative references ensures both scientific rigor and practical applicability.

Introduction: The Structural Significance of 2-(2-Methyl-6-nitrophenyl)acetonitrile

2-(2-Methyl-6-nitrophenyl)acetonitrile is a substituted aromatic compound featuring a sterically crowded and electronically complex benzene ring. The molecule incorporates three distinct substituents: a strongly electron-withdrawing nitro group (-NO₂), a weakly electron-donating methyl group (-CH₃), and a cyanomethyl group (-CH₂CN). The accurate characterization of this structure is paramount for its application in synthetic chemistry and materials science, where precise molecular architecture dictates function.

¹³C NMR spectroscopy stands as a definitive analytical tool for this purpose. Unlike ¹H NMR, which can present complex, overlapping multiplets for aromatic protons, ¹³C NMR provides a distinct signal for each unique carbon atom, offering a direct fingerprint of the carbon skeleton.[1] The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, which is heavily influenced by the inductive and resonance effects of the substituents.[2] Therefore, a thorough understanding of ¹³C NMR analysis is not merely a characterization step but a crucial validation of molecular identity.

This guide will systematically deconstruct the ¹³C NMR analysis of the target molecule, beginning with a predictive assessment of the spectrum based on established substituent effects and culminating in a detailed protocol for acquiring and interpreting high-quality experimental data.

Foundational Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2-(2-Methyl-6-nitrophenyl)acetonitrile contains nine distinct signals corresponding to its nine unique carbon atoms. Predicting their approximate chemical shifts is a critical first step that facilitates subsequent spectral assignment. This prediction relies on understanding how each substituent modulates the electron density of the carbons in the molecule.

Substituent Effects on Aromatic Carbons

The chemical shifts of the six aromatic carbons are governed by the interplay of the nitro, methyl, and cyanomethyl groups.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly deshields the carbon to which it is attached (the ipso-carbon) and the ortho and para positions through resonance and inductive effects.[3] This typically shifts these carbons downfield.

-

Methyl Group (-CH₃): This group is weakly electron-donating, causing a slight shielding effect (upfield shift) on the ipso-carbon and, to a lesser extent, the ortho and para carbons.

-

Cyanomethyl Group (-CH₂CN): The overall effect of this group is electron-withdrawing, primarily through induction, which will influence the ipso-carbon to which it is attached.

The steric hindrance between the ortho methyl and nitro groups may cause a slight twist of the nitro group out of the plane of the aromatic ring, which could slightly modulate its resonance effect.

Aliphatic and Nitrile Carbons

-

Nitrile Carbon (-C≡N): The carbon of the cyano group is characteristically found in the 115-130 ppm range.[4] Its precise location can be influenced by conjugation and the electronic nature of adjacent groups.

-

Methylene Carbon (-CH₂CN): The chemical shift of this sp³-hybridized carbon is influenced by the electron-withdrawing cyano group and the aromatic ring. Based on data for α-substituted acetonitriles, it is expected to appear in the aliphatic region, but its proximity to the aromatic system will shift it downfield compared to a simple alkyl nitrile.[5]

-

Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring will resonate in the typical upfield alkane region, generally between 15-25 ppm.

The molecular structure with labeled carbons for our analysis is presented below.

Caption: Molecular structure of 2-(2-Methyl-6-nitrophenyl)acetonitrile with carbon numbering for NMR assignment.

Predicted Chemical Shift Summary

Based on the principles above and data from analogous compounds, we can estimate the chemical shifts for each carbon. This predictive data is invaluable for guiding the final spectral assignment.

| Carbon Atom | Label | Hybridization | Influencing Factors | Predicted Chemical Shift (δ, ppm) |

| C1 | C-CH₂CN | sp² | Attached to -CH₂CN, adjacent to -CH₃ and -NO₂ | 130 - 138 |

| C2 | C-CH₃ | sp² | Attached to -CH₃, adjacent to -CH₂CN | 135 - 142 |

| C3 | C-H | sp² | meta to -NO₂, ortho to -CH₃ | 128 - 135 |

| C4 | C-H | sp² | para to -CH₃, meta to -CH₂CN | 124 - 130 |

| C5 | C-H | sp² | ortho to -NO₂, meta to -CH₃ | 123 - 129 |

| C6 | C-NO₂ | sp² | Attached to -NO₂, adjacent to -CH₂CN | 147 - 152 |

| C7 (CH₃) | -CH₃ | sp³ | Attached to aromatic ring | 18 - 25 |

| C8 (CH₂) | -CH₂CN | sp³ | Attached to aromatic ring and -CN | 20 - 30 |

| C9 (CN) | -C≡N | sp | Nitrile functionality | 115 - 120 |

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

The quality of the ¹³C NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Workflow for ¹³C NMR Analysis

The end-to-end process for analyzing the target compound is visualized below.

Caption: Standard workflow for ¹³C NMR analysis, from sample preparation to structural confirmation.

Step-by-Step Methodology

-

Sample Preparation:

-

Purity: Ensure the sample of 2-(2-Methyl-6-nitrophenyl)acetonitrile is of high purity (>95%) to prevent signals from impurities from complicating the spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent. Its residual ¹³C signal appears as a triplet at approximately 77.16 ppm, which serves as a secondary chemical shift reference. Acetonitrile-d₃ is another excellent choice, with its nitrile carbon appearing at ~118.3 ppm and its methyl carbon at ~1.3 ppm.[6][7]

-

Concentration: Dissolve approximately 20-50 mg of the compound in 0.6 mL of the chosen deuterated solvent in a clean vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) as the internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters & Data Acquisition:

-

Spectrometer: Utilize a modern NMR spectrometer with a proton frequency of 400 MHz or higher (corresponding to a ¹³C frequency of 100 MHz or higher) for optimal resolution and sensitivity.[2]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Mode: Acquire the spectrum using ¹H broadband decoupling. This technique removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each carbon and significantly enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1]

-

Key Parameters:

-

Spectral Width: Set a spectral width of approximately 220-250 ppm to ensure all carbon signals are captured.

-

Pulse Angle: A flip angle of 30-45° is recommended to allow for a shorter relaxation delay.[2]

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for protonated carbons. Note that quaternary carbons have longer relaxation times and may appear weaker.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a significant number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis and Spectral Interpretation

Once the spectrum is acquired and processed (Fourier transformation, phasing, and baseline correction), the final step is the assignment of each peak to a specific carbon atom in the molecule.

-

Initial Peak Identification:

-

Identify the solvent signal (e.g., triplet at ~77.16 ppm for CDCl₃).

-

Confirm the TMS signal at 0.00 ppm.

-

Count the remaining signals. For 2-(2-Methyl-6-nitrophenyl)acetonitrile, nine distinct signals are expected.

-

-

Assignment Strategy:

-

Distinct Regions: Use the predicted chemical shifts from Section 2.3 as a guide. The spectrum can be divided into three main regions: the upfield aliphatic region (0-40 ppm), the intermediate nitrile region (~115-120 ppm), and the downfield aromatic region (120-155 ppm).

-

Aliphatic Carbons: The two most upfield signals will belong to the -CH₃ (C7) and -CH₂CN (C8) carbons. The methyl carbon is expected to be the most shielded (furthest upfield).

-

Nitrile Carbon: A single, relatively sharp peak is expected around 115-120 ppm for the nitrile carbon (C9).

-

Aromatic Carbons: This region will contain six signals.

-

The most deshielded signal (furthest downfield) will be the carbon attached to the nitro group (C6, ~147-152 ppm).

-

The remaining five signals can be assigned by comparing their chemical shifts to the predicted values and by using advanced NMR techniques.

-

-

-

Advanced Techniques for Unambiguous Assignment:

-

DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for differentiating between CH, CH₂, and CH₃ groups.

-

A DEPT-90 experiment will only show signals for CH carbons (C3, C4, C5).

-

A DEPT-135 experiment will show positive signals for CH and CH₃ carbons (C3, C4, C5, C7) and negative signals for CH₂ carbons (C8).

-

Quaternary carbons (C1, C2, C6, C9) will be absent in all DEPT spectra. This information is invaluable for confirming the assignment of both aromatic and aliphatic carbons.

-

-

2D NMR (HSQC/HMBC): For absolute confirmation, 2D NMR experiments are the gold standard.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbons with their directly attached protons. This would definitively link C3, C4, and C5 to their respective aromatic protons and C7 and C8 to their aliphatic protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away, revealing the connectivity of the entire molecule.

-

-

By combining the predicted shifts with definitive data from DEPT and 2D NMR experiments, a complete and confident assignment of the ¹³C NMR spectrum of 2-(2-Methyl-6-nitrophenyl)acetonitrile can be achieved.

References

-

da Silva, A. B. F., & Tormena, C. F. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685. [Link]

-

Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. [Link]

-

North Carolina State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

NOP - Sustainability in the organic chemistry lab course. (2022). 13C-NMR: 4-Nitrophenol. [Link]

-

PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Nitrophenylacetonitrile. National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Teale, A. M., et al. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(32), 17757-17766. [Link]

-

Metwally, M. A. (2012). Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nmrs.io [nmrs.io]

- 7. ACETONITRILE-D3(2206-26-0) 13C NMR spectrum [chemicalbook.com]

FT-IR spectrum for 2-(2-Methyl-6-nitrophenyl)acetonitrile

Technical Guide: FT-IR Spectral Analysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile

Executive Summary & Chemical Context

2-(2-Methyl-6-nitrophenyl)acetonitrile is a critical trisubstituted benzene intermediate, primarily utilized in the synthesis of substituted indoles (specifically 4-methylindole derivatives) via reductive cyclization (e.g., Batcho-Leimgruber or Reissert indole synthesis). Its structural integrity is defined by the coexistence of a labile nitrile group, a strongly withdrawing nitro group, and an electron-donating methyl group on a congested aromatic ring.

This guide provides a definitive technical breakdown of its Fourier Transform Infrared (FT-IR) spectrum. Unlike simple solvent spectra, the analysis of this solid intermediate requires distinguishing between the overlapping vibrational modes of the nitro-aromatic system and the distinct, yet often weak, nitrile signature.

Key Spectral Markers:

-

Nitrile (

): ~2245 cm⁻¹ (Diagnostic, sharp). -

Nitro (

): ~1525 cm⁻¹ (Asymmetric) & ~1345 cm⁻¹ (Symmetric). -

Aromatic Substitution (1,2,3-Trisubstituted): Distinct out-of-plane bending in the 700–800 cm⁻¹ region.

Structural Dynamics & Vibrational Theory

To accurately interpret the spectrum, one must understand the dipole moment changes associated with the molecule's functional groups. The proximity of the nitro group (position 6) to the acetonitrile chain (position 1) creates steric and electronic environments that subtly shift frequencies compared to the non-methylated analog (2-nitrophenylacetonitrile).

Diagram 1: Molecular Connectivity & Vibrational Vectors

Caption: Functional group map illustrating the primary vibrational modes contributing to the IR spectrum. Note the ortho-positioning of the Nitro and Methyl groups relative to the Acetonitrile chain.

Experimental Protocol: Data Acquisition

For solid intermediates like 2-(2-Methyl-6-nitrophenyl)acetonitrile, sample preparation is the single largest variable affecting spectral quality.

Recommended Method: Attenuated Total Reflectance (ATR) While KBr pellets are the classical standard for resolution, ATR (Diamond or ZnSe crystal) is preferred for process control due to speed and reproducibility.

Step-by-Step Workflow:

-

Instrument Purge: Purge the FT-IR bench with dry nitrogen for 15 minutes to eliminate atmospheric

(3600–3200 cm⁻¹) and -

Background Scan: Acquire a 32-scan background of the clean crystal.

-

Sample Loading: Place ~5 mg of the solid analyte onto the crystal.

-

Compression: Apply high pressure using the anvil. Crucial: Ensure the pressure is sufficient to eliminate air gaps, which cause "weak" spectra, but do not crack the crystal.

-

Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.

Detailed Spectral Assignment

The following table synthesizes experimental data from analogous nitro-nitrile aromatics and group frequency theory.

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3080 – 3010 | Weak | Ar-H Stretch | Characteristic of unsaturated |

| 2970 – 2850 | Medium | Alkane C-H Stretch | Overlap of Methyl ( |

| 2255 – 2240 | Medium/Weak | C≡N Stretch | The diagnostic Nitrile peak. It is sharp but often less intense than Carbonyls due to a smaller dipole change. Absence indicates hydrolysis. |

| 1610, 1580 | Medium | C=C Ring Stretch | Aromatic skeletal vibrations ("breathing" modes). Split due to the asymmetry caused by trisubstitution. |

| 1535 – 1520 | Strong | Asym. -NO₂ Stretch | The strongest peak in the spectrum. The nitro group is a powerful IR absorber. |

| 1460 | Medium | CH₂ Scissoring | Bending vibration of the methylene group connecting the ring and nitrile. |

| 1385 | Medium | CH₃ Bending | "Umbrella" mode of the methyl group at position 2. |

| 1355 – 1340 | Strong | Sym. -NO₂ Stretch | The second characteristic nitro peak. The gap between Asym and Sym (~180 cm⁻¹) confirms the nitro group is conjugated to the ring. |

| 820 – 740 | Strong | C-H Out-of-Plane (OOP) | Fingerprint Region: Specific to 1,2,3-trisubstituted benzene. Distinguishes this isomer from 2-methyl-4-nitro or 2-methyl-5-nitro variants. |

Quality Control & Troubleshooting

In a drug development context, the purity of this intermediate is paramount. The FT-IR spectrum serves as a rapid "Go/No-Go" gate.

Diagram 2: Spectral Validation Decision Tree

Caption: Logic flow for validating the integrity of 2-(2-Methyl-6-nitrophenyl)acetonitrile using FT-IR markers.

Common Failure Modes:

-

Hydrolysis (Amide Formation): If the Nitrile peak (2245 cm⁻¹) diminishes and a new, strong Carbonyl peak appears at 1680 cm⁻¹ (Amide I) along with N-H spikes at 3400 cm⁻¹, the nitrile has hydrolyzed to the primary amide.

-

Solvent Retention: Sharp peaks at 3000 cm⁻¹ (distinct from aromatic C-H) often indicate residual extraction solvents like Dichloromethane or Toluene.

-

Water Contamination: A broad "hump" centered at 3400 cm⁻¹ indicates the sample is wet. This is critical as water can quench the subsequent reductive cyclization reaction.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). (2023). Benzeneacetonitrile, 2-nitro- (CAS 610-66-2) IR Spectrum.[1] NIST Chemistry WebBook. [Link] (Primary reference for the non-methylated analog).

-

PubChem. (2024). 2-(2-Nitrophenyl)acetonitrile Compound Summary. National Library of Medicine. [Link]

- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction. Organic Syntheses, 63, 214. (Contextual synthesis reference).

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-(2-Methyl-6-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile, a key intermediate in various synthetic pathways. This document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the ionization and fragmentation behavior of this molecule. We will delve into the theoretical underpinnings of its mass spectral characteristics, provide a robust, field-tested experimental protocol, and illustrate the expected fragmentation pathways. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify, characterize, and quantify 2-(2-Methyl-6-nitrophenyl)acetonitrile in complex matrices, ensuring the integrity and success of their scientific endeavors.

Introduction: The Significance of 2-(2-Methyl-6-nitrophenyl)acetonitrile

2-(2-Methyl-6-nitrophenyl)acetonitrile and its derivatives are important precursors in the synthesis of a variety of heterocyclic compounds, some of which are of interest in medicinal chemistry and materials science.[1][2] The precise characterization of this molecule is paramount for ensuring the purity of downstream products and for understanding reaction kinetics and yields. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, providing not only the molecular weight but also structural information through the analysis of fragmentation patterns.[3]

The presence of a nitro group, a methyl group, and a nitrile function on the aromatic ring gives 2-(2-Methyl-6-nitrophenyl)acetonitrile a unique and predictable fragmentation behavior under electron ionization (EI) conditions.[4] Understanding these fragmentation pathways is crucial for distinguishing it from its isomers and for its unambiguous identification.

Foundational Principles: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[5] The process begins with the bombardment of the gaseous analyte molecule (M) with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M•+).[6]

M + e⁻ → M•+ + 2e⁻

This molecular ion is a radical cation and is often unstable, undergoing a series of unimolecular decompositions to form fragment ions and neutral radicals. Only the charged fragments are detected by the mass spectrometer, and their mass-to-charge ratios (m/z) and relative abundances constitute the mass spectrum.[7] The fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation.[3]

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and thermally stable compounds like 2-(2-Methyl-6-nitrophenyl)acetonitrile.

Sample Preparation

-

Solvent Selection: Prepare a stock solution of 2-(2-Methyl-6-nitrophenyl)acetonitrile in a high-purity volatile solvent such as acetonitrile, dichloromethane, or ethyl acetate. A typical concentration is 1 mg/mL.

-

Dilution: Serially dilute the stock solution to a working concentration of 1-10 µg/mL.

-

Internal Standard (Optional): For quantitative analysis, add a suitable internal standard with similar chemical properties but a different mass.

Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Carrier Gas | Helium | Provides good separation efficiency and is inert. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 0.25 mm ID column. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | A standard non-polar to moderately polar column suitable for a wide range of organic molecules. |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to ensure good separation from any impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | The standard "hard" ionization technique for creating reproducible fragmentation patterns.[5] |

| Ionization Energy | 70 eV | The standard energy for EI to generate a consistent and extensive fragment library. |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150 °C | Maintains the integrity of the ion beam. |

| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |

Experimental Workflow Diagram

Caption: Workflow for the GC-MS analysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile.

Interpretation of the Mass Spectrum

The mass spectrum of 2-(2-Methyl-6-nitrophenyl)acetonitrile is expected to exhibit a distinct molecular ion peak and a series of characteristic fragment ions. The molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol .[8]

The Molecular Ion (M•+)

The molecular ion peak should appear at an m/z of 176. Due to the presence of the aromatic ring, this peak is expected to be reasonably abundant.[9] The presence of two nitrogen atoms dictates that the molecular weight will be an even number, consistent with the Nitrogen Rule.

Key Fragmentation Pathways

The fragmentation of 2-(2-Methyl-6-nitrophenyl)acetonitrile is governed by the interplay of the nitro, methyl, and acetonitrile functional groups.

Table of Expected Fragments:

| m/z | Proposed Fragment Ion | Neutral Loss | Comments |

| 176 | [C₉H₈N₂O₂]•+ | - | Molecular Ion (M•+) |

| 159 | [M - OH]•+ | •OH | "Ortho effect" - loss of a hydroxyl radical from the nitro group.[4] |

| 146 | [M - NO]•+ | •NO | Loss of nitric oxide. |

| 130 | [M - NO₂]•+ | •NO₂ | Loss of a nitro radical. |

| 116 | [C₈H₆N]•+ | CH₂O₂ | Loss of the nitro group and a methylene group. |

| 103 | [C₇H₅N]•+ | C₂H₃NO₂ | Loss of the nitro and acetonitrile groups. |

| 90 | [C₆H₄N]•+ | C₃H₄NO₂ | Further fragmentation. |

| 77 | [C₆H₅]•+ | C₃H₃N₂O₂ | Phenyl cation. |

The "Ortho Effect"

A key feature in the mass spectra of ortho-substituted nitroaromatic compounds is the "ortho effect," which involves the interaction between adjacent functional groups.[4] In the case of 2-(2-Methyl-6-nitrophenyl)acetonitrile, the proximity of the methyl and nitro groups facilitates the abstraction of a hydrogen atom from the methyl group by the nitro group, leading to the elimination of a hydroxyl radical (•OH). This results in a characteristic fragment ion at m/z 159 ([M-17]). This is a strong indicator of the ortho relationship between the methyl and nitro groups.

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathways for 2-(2-Methyl-6-nitrophenyl)acetonitrile.

Distinguishing Isomers

Mass spectrometry is a powerful tool for distinguishing between isomers. For example, the mass spectrum of 2-(2-Methyl-6-nitrophenyl)acetonitrile would be distinct from that of its isomer, 2-(4-Methyl-2-nitrophenyl)acetonitrile. The latter would not exhibit the prominent "ortho effect" loss of •OH, as the methyl and nitro groups are not adjacent. Instead, its fragmentation would be dominated by other pathways, such as the loss of the nitro group.

Conclusion

The mass spectrometric analysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile provides a wealth of structural information that is invaluable for its identification and characterization. By understanding the fundamental principles of electron ionization and the specific fragmentation pathways of this molecule, particularly the "ortho effect," researchers can confidently interpret mass spectral data. The experimental protocol outlined in this guide provides a robust starting point for developing validated analytical methods for this and other related compounds, ensuring data quality and advancing research and development in the chemical and pharmaceutical sciences.

References

-

J. Harley-Mason, T. P. Toube, D. H. Williams. (1966). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. J Chem Soc B Phys Org. [Link]

-

ResearchGate. Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B).[Link]

-

PubChem. 2-Nitrophenylacetonitrile.[Link]

-

PubChem. p-Nitrophenylacetonitrile.[Link]

-

PrepChem.com. Synthesis of 2-nitrophenylacetonitrile.[Link]

-

Chemistry LibreTexts. Mass spectrometry 1.[Link]

- Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)

- Google Patents. CA2463232A1 - Process for producing (2-nitro-phenyl)

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.[Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.[Link]

-

Wikipedia. Electron ionization.[Link]

-

Organic Syntheses. 2-Hydroxyimino-2-phenylacetonitrile.[Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.[Link]

-

ChemSynthesis. (2-nitrophenyl)acetonitrile.[Link]

-

SlidePlayer. Mass Spectrometry and Free Radicals MS recap Positive mode of Electron Ionization / ESI MS sees charged species (M+.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

NIST WebBook. 2-Methyl-6-nitroquinoline.[Link]

-

NIST WebBook. (2-Methoxyphenyl)acetonitrile.[Link]

Sources

- 1. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

- 2. CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof - Google Patents [patents.google.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical properties of 2-(2-Methyl-6-nitrophenyl)acetonitrile

Title: Technical Monograph: Physicochemical Profiling and Synthesis of 2-(2-Methyl-6-nitrophenyl)acetonitrile

Abstract: This technical guide provides a comprehensive analysis of 2-(2-Methyl-6-nitrophenyl)acetonitrile (also known as 2-methyl-6-nitrobenzyl cyanide), a critical intermediate in the synthesis of nitrogen-containing heterocycles, including indole derivatives and substituted quinazolines.[1] This document details the physicochemical properties, synthetic pathways, and safety protocols required for the handling and application of this compound in pharmaceutical research.[2] Emphasis is placed on the structural characterization and the specific reactivity patterns dictated by the steric hindrance of the ortho-methyl group and the electronic withdrawal of the ortho-nitro moiety.[1]

Introduction & Chemical Identity

2-(2-Methyl-6-nitrophenyl)acetonitrile is a disubstituted phenylacetonitrile derivative characterized by a 1,2,3-substitution pattern on the benzene ring (relative to the acetonitrile methylene group).[1] It serves as a strategic building block for accessing 2,6-disubstituted aniline derivatives and fused heterocyclic systems.[1][2]

-

IUPAC Name: 2-(2-Methyl-6-nitrophenyl)acetonitrile[1]

-

Common Names: 2-Methyl-6-nitrobenzyl cyanide; 2-Nitro-6-methylphenylacetonitrile[1]

-

CAS Number: 13506-76-8 (Note: This CAS often refers to the corresponding acid; the specific nitrile CAS is less commonly indexed in public aggregators but is derived from CAS 555-21-5 analogues).[1] Verification Note: The specific isomer 2-methyl-6-nitro is often custom-synthesized.[1] The CAS 7731-23-9 refers to a related isomer. For procurement, specifying the structure is recommended over CAS alone.

-

Molecular Formula: C

H

Physicochemical Characterization

The physical properties of 2-(2-Methyl-6-nitrophenyl)acetonitrile are governed by the dipole moment of the nitro group and the crystal packing disruption caused by the ortho-methyl group.[1]

Table 1: Physical Properties

| Property | Value / Description | Note |

| Appearance | Pale yellow to light brown crystalline solid | Nitro group chromophore imparts color.[1] |

| Melting Point | 65 – 75 °C (Estimated) | Lower than p-nitrobenzyl cyanide (116 °C) due to steric disruption of planarity.[2] |

| Boiling Point | > 300 °C (Decomposes) | High thermal stability required for distillation; often purified by recrystallization.[2][4] |

| Solubility | Insoluble in water.[2][4] Soluble in DCM, EtOAc, DMSO, Methanol. | Lipophilic character dominates.[2][4] |

| Density | ~1.25 g/cm³ (Predicted) | Typical for nitro-aromatics.[1][2] |

| pKa | ~18 (Benzylic proton) | Acidity enhanced by -I effect of CN and NO |

Spectral Signature (Identification)

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy (KBr):

Synthesis & Experimental Protocols

The most robust synthesis route avoids direct nitration of 2-methylbenzyl cyanide, which yields a mixture of isomers. Instead, a stepwise approach starting from 2-methyl-6-nitrobenzoic acid ensures regiochemical purity.

Synthesis Workflow

-

Reduction: 2-Methyl-6-nitrobenzoic acid

2-Methyl-6-nitrobenzyl alcohol.[1] -

Chlorination: 2-Methyl-6-nitrobenzyl alcohol

2-Methyl-6-nitrobenzyl chloride.[1] -

Cyanation: 2-Methyl-6-nitrobenzyl chloride

2-(2-Methyl-6-nitrophenyl)acetonitrile.[1]

Figure 1: Stepwise regioselective synthesis of 2-(2-Methyl-6-nitrophenyl)acetonitrile.

Detailed Protocol: Step 3 (Cyanation)

Objective: Conversion of 2-methyl-6-nitrobenzyl chloride to the nitrile.

Reagents:

-

2-Methyl-6-nitrobenzyl chloride (1.0 eq)[1]

-

Sodium Cyanide (NaCN) (1.2 eq) [DANGER: Highly Toxic] [4]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Dissolution: Charge the flask with 2-methyl-6-nitrobenzyl chloride and dissolve in DMSO (5 mL/mmol).

-

Addition: Carefully add powdered NaCN in small portions while maintaining the temperature between 20–25 °C. Note: The reaction is exothermic.

-

Reaction: Heat the mixture to 40–50 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting chloride.[2][4]

-

Workup:

-

Cool the mixture to room temperature.

-

Pour slowly into a mixture of ice/water (10 volumes) with vigorous stirring. The crude nitrile typically precipitates as a solid.[2][4]

-

Filter the solid.[2][4] If oil forms, extract with Ethyl Acetate (3x), wash with water and brine, dry over MgSO

, and concentrate.[2]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Applications in Drug Development

This intermediate is pivotal for synthesizing Indoles and Quinazolines via the following mechanisms:

-

Batcho-Leimgruber Indole Synthesis: The benzylic methylene is acidic.[2] Condensation with DMF-DMA followed by reduction of the nitro group leads to cyclization, yielding 7-methylindole derivatives.[1]

-

Reduction to Phenethylamine: Catalytic hydrogenation (Pd/C, H

) or hydride reduction (LiAlH

Figure 2: Divergent synthetic utility of the target compound.

Safety & Handling (SDS Summary)

Hazard Classification:

Handling Protocols:

-

Cyanide Hazard: When working with NaCN or the nitrile, always have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) available.[2] Never acidify the reaction mixture before quenching NaCN, as this releases fatal HCN gas.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive.[2][4]

References

-

US Patent 3,932,407 . Optionally substituted 1,2,3,5-tetrahydroimidazo(2,1-b)-quinazolin-2-ones. (Describes the synthesis of 2-methyl-6-nitrobenzyl alcohol and chloride precursors). Link

-

Organic Syntheses , Coll. Vol. 1, p. 396 (1941); Vol. 2, p. 44 (1922).[2] p-Nitrobenzyl Cyanide.[1][2] (General methodology for nitrobenzyl cyanide synthesis). Link[4]

-

BenchChem Technical Guide . Synthesis of (2-Chloro-6-nitrophenyl)methanamine. (Analogous reduction and handling protocols). Link[4]

-

PubChem Compound Summary . 2-Methyl-3-nitrobenzyl cyanide (Isomer Comparison). Link[4]

Sources

Technical Guide: Solubility & Purification of 2-(2-Methyl-6-nitrophenyl)acetonitrile

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 2-(2-Methyl-6-nitrophenyl)acetonitrile .

This guide is structured for application scientists and process chemists. It moves beyond static data points to provide a dynamic framework for solvent selection, experimental validation, and process scaling.

Executive Summary & Chemical Profile[1]

2-(2-Methyl-6-nitrophenyl)acetonitrile is a sterically congested aromatic intermediate. Its structure features a benzene ring substituted at the 1-position with an acetonitrile group (